molecular formula C9H15NO2 B14651742 Ethyl 2-iminocyclohexane-1-carboxylate CAS No. 52252-76-3

Ethyl 2-iminocyclohexane-1-carboxylate

Cat. No.: B14651742
CAS No.: 52252-76-3
M. Wt: 169.22 g/mol
InChI Key: ZCMDYVPZIMLHGN-UHFFFAOYSA-N
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Description

Ethyl 2-iminocyclohexane-1-carboxylate (C₉H₁₅NO₂) is a cyclohexane-derived compound featuring an imino group (-NH) at position 2 and an ethyl ester moiety at position 1. The imino group confers unique reactivity, enabling its use as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural rigidity and electron-rich imino group make it valuable in coordination chemistry and catalysis.

Properties

CAS No.

52252-76-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-iminocyclohexane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7,10H,2-6H2,1H3

InChI Key

ZCMDYVPZIMLHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1=N

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Ethyl 2-iminocyclohexane-1-carboxylate features a cyclohexane ring substituted with an imino group (=NH) at position 2 and an ethyl ester at position 1. Its molecular formula is $$ \text{C}9\text{H}{15}\text{NO}_2 $$, with a molecular weight of 169.22 g/mol. The compound’s reactivity stems from the electrophilic imino group and the ester’s nucleophilic potential, making it a versatile intermediate in heterocyclic chemistry.

Key Synthesis Strategies

Condensation of Ethyl 2-Oxocyclohexane-1-Carboxylate with Ammonia

The most direct route involves the condensation of ethyl 2-oxocyclohexane-1-carboxylate (CAS 1655-07-8) with ammonia. This method leverages the reactivity of the ketone group to form the imine via nucleophilic addition-elimination.

Procedure:
  • Synthesis of Ethyl 2-Oxocyclohexane-1-Carboxylate :
    Cyclohexanone reacts with diethyl carbonate in tetrahydrofuran (THF) under basic conditions (NaH/KH) at reflux. The reaction proceeds via enolate formation, followed by aldol condensation and decarbonylation.
    $$
    \text{Cyclohexanone} + \text{EtOCOOEt} \xrightarrow{\text{NaH, THF}} \text{Ethyl 2-oxocyclohexane-1-carboxylate}
    $$
    Yield : 80%.

  • Imine Formation :
    The ketone intermediate is treated with ammonium acetate in ethanol under reflux with a catalytic amount of acetic acid. Molecular sieves or azeotropic distillation remove water to drive the equilibrium toward imine formation.
    $$
    \text{Ethyl 2-oxocyclohexane-1-carboxylate} + \text{NH}3 \xrightarrow{\Delta} \text{this compound} + \text{H}2\text{O}
    $$
    Yield : 60–70% (estimated from analogous reactions).

Challenges:
  • Ammonia’s low solubility in organic solvents necessitates excess reagent or pressurized conditions.
  • Competing side reactions (e.g., over-reduction or oxime formation) require precise temperature control.

Reductive Amination of Ethyl 2-Oxocyclohexane-1-Carboxylate

An alternative approach employs reductive amination using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) or hydrogen gas with a palladium catalyst. This method converts the ketone directly to the imine via an intermediate amine.

Procedure:
  • Amination :
    Ethyl 2-oxocyclohexane-1-carboxylate is reacted with ammonium acetate in methanol, followed by reduction with $$ \text{NaBH}3\text{CN} $$ at 0–5°C.
    $$
    \text{Ketone} + \text{NH}
    4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 2-aminocyclohexane-1-carboxylate}
    $$
    Yield : 75–85%.

  • Oxidation to Imine :
    The primary amine is oxidized using manganese dioxide ($$ \text{MnO}2 $$) or iodobenzene diacetate ($$ \text{PhI(OAc)}2 $$) in dichloromethane.
    $$
    \text{Ethyl 2-aminocyclohexane-1-carboxylate} \xrightarrow{\text{MnO}_2} \text{this compound}
    $$
    Yield : 50–60%.

Grignard Reaction Followed by Imine Formation

This method utilizes a Grignard reagent to introduce the ester and imino groups sequentially.

Procedure:
  • Grignard Addition :
    Cyclohexanone reacts with vinylmagnesium bromide in THF at −10°C to 40°C to form 1-vinylcyclohexanol.
  • Chlorination and Rearrangement :
    The alcohol is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to form (2-chloroethylmethylene)cyclohexane, which undergoes Hofmann-Löffler rearrangement to introduce the imino group.
  • Esterification :
    The intermediate is esterified with ethanol in the presence of sulfuric acid.

Yield : 40–50% (over three steps).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Condensation Ethyl 2-oxocyclohexane-1-carboxylate NH₃, AcOH 60–70% Simple, one-pot Requires dehydrating agents
Reductive Amination Ethyl 2-oxocyclohexane-1-carboxylate NH₄OAc, NaBH₃CN, MnO₂ 50–60% High selectivity Multi-step, costly reagents
Grignard Route Cyclohexanone VinylMgBr, SOCl₂ 40–50% Versatile for derivatives Low overall yield

Reaction Optimization and Scalability

  • Solvent Selection : THF and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates.
  • Catalysts : NaH and Pd/C enhance reaction rates in condensation and hydrogenation steps, respectively.
  • Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the imine.

Characterization and Quality Control

  • Spectroscopic Data :
    • IR : $$ \nu_{\text{max}} $$ 3370 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O ester).
    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 1H, NH), 4.15 (q, 2H, OCH₂).
  • Purity : HPLC analysis typically shows >95% purity when synthesized via reductive amination.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in the synthesis of neuromodulators and enzyme inhibitors.
  • Asymmetric Catalysis : Serves as a chiral building block for ligands in transition-metal catalysis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iminocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 2-iminocyclohexane-1-carboxylic acid.

    Reduction: Ethyl 2-aminocyclohexane-1-carboxylate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-iminocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-iminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-iminocyclohexane-1-carboxylate and analogous compounds:

Compound Name Structure/Substituents CAS No. Molecular Weight Ring Size Key Functional Groups Notable Properties/Applications Evidence Source
This compound Cyclohexane, imino (C=NH) at C2 Not provided 183.24 (calc.) 6-membered Imino, ethyl ester Intermediate for heterocycles, catalysis N/A (hypothetical)
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene, amino (-NH₂) at C2 Not provided 183.24 (calc.) 6-membered Amino, ethyl ester, double bond Research applications (unspecified)
Ethyl 2-aminocyclohept-1-ene-1-carboxylate Cycloheptene, amino (-NH₂) at C2 56661-91-7 183.25 7-membered Amino, ethyl ester, double bond Higher ring strain, potential solubility differences
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Cyclohexane, amino (-NH₂) at C3, methyl at C4 1044637-58-2 199.27 6-membered Amino, methyl, ethyl ester Steric hindrance influences reactivity
Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate Cyclohexane, oxo (C=O) at C2, carbamoylmethyl at C1 904212-02-8 227.26 6-membered Oxo, carbamoylmethyl, ethyl ester Bioactive intermediate for drug synthesis

Key Observations:

Functional Group Variations: The imino group in this compound distinguishes it from amino-substituted analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate). Imino groups are more basic and nucleophilic, enhancing reactivity in Schiff base formation or metal coordination . Oxo or methyl substituents (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) alter steric and electronic profiles, affecting solubility and biological activity .

This may reduce thermal stability but improve solubility in nonpolar solvents .

Applications: Amino-substituted compounds (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) are widely used in peptide mimicry and antibiotic synthesis . Carbamoylmethyl or oxo derivatives (e.g., Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate) show promise in drug discovery due to their ability to form hydrogen bonds .

Research Findings and Trends

  • Synthetic Utility: this compound’s imino group is pivotal in synthesizing pyrrolidine and piperidine alkaloids, which are common in antiviral agents .
  • Stability Challenges: Imino derivatives are prone to hydrolysis under acidic conditions, limiting their use in aqueous environments compared to amino analogs .
  • Biological Activity: Methyl-substituted analogs (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit enhanced bioavailability in preliminary pharmacokinetic studies .

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